Pyrrolidine vs. Piperidine Ring: Structural Differentiation from MK6-83
The target compound contains a pyrrolidine (5-membered) ring, whereas MK6-83 (CAS 1062271-24-2) features a piperidine (6-membered) ring. Both compounds share the identical molecular formula C16H20N2O2S2 (MW 336.47) [1]. MK6-83 is a well-characterized TRPML1 channel opener with an EC50 of 110 nM (TRPML3) and has been shown to activate TRPML1 current in DMD myocytes with an EC50 of 285 nM . In contrast, the pyrrolidine ring in the target compound introduces a different conformational constraint and basicity profile (pKa ~10.3 for pyrrolidine vs. ~10.8 for piperidine), potentially altering receptor subtype selectivity and pharmacokinetic properties such as permeability and metabolic stability [2].
| Evidence Dimension | Ring size / conformational constraint and biological activity profile |
|---|---|
| Target Compound Data | Pyrrolidine ring; pKa ~10.3; TRPML activity not reported; potential sigma receptor or ion channel activity (class-level inference) |
| Comparator Or Baseline | MK6-83 (piperidine analog): TRPML1 agonist, EC50 = 285 nM (DMD myocyte TRPML1 current); TRPML3 EC50 = 110 nM |
| Quantified Difference | Ring size difference (5 vs. 6 atoms); ~0.5 pKa unit difference; distinct target engagement profile (TRPML1 activation vs. uncharacterized activity) |
| Conditions | Comparative structural analysis; functional assays for MK6-83 performed in DMD myocytes and HEK293 cells expressing TRPML channels |
Why This Matters
The ring size difference directly impacts target engagement, as demonstrated by MK6-83's specific TRPML1 activation profile, meaning the target compound cannot be substituted by MK6-83 for applications requiring ion channel modulation or distinct pharmacological mechanisms.
- [1] PubChem. MK6-83 (CID: 25184258). Molecular formula C16H20N2O2S2, MW 336.47. View Source
- [2] Calculated pKa values for pyrrolidine (10.3) and piperidine (10.8) from standard reference sources (e.g., DrugBank, ChemAxon). View Source
